FI-700

Catalog No.
S548032
CAS No.
866883-79-6
M.F
C21H29N9O
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FI-700

CAS Number

866883-79-6

Product Name

FI-700

IUPAC Name

5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine

Molecular Formula

C21H29N9O

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C21H29N9O/c1-2-6-24-19-17(20-29-28-18(31-20)15-30-12-10-23-11-13-30)14-26-21(27-19)25-9-5-16-3-7-22-8-4-16/h3-4,7-8,14,23H,2,5-6,9-13,15H2,1H3,(H2,24,25,26,27)

InChI Key

AOGSXPPPFJBSRA-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

FI700; FI-700; FI 700.

Canonical SMILES

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4

Description

The exact mass of the compound 2,4-Pyrimidinediamine, 5-(5-(1-piperazinylmethyl)-1,3,4-oxadiazol-2-yl)-N4-propyl-N2-(2-(4-pyridinyl)ethyl)- is 423.24951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FI-700 is a novel and potent inhibitor of the FMS-like tyrosine kinase 3, commonly referred to as FLT3. This compound has demonstrated significant antileukemia activity, particularly against mutant FLT3-expressing leukemia cell lines and primary acute myeloid leukemia cells. The selectivity of FI-700 for mutant FLT3 makes it a promising candidate for targeted therapies in hematological malignancies, especially in cases where conventional treatments have failed or are not effective.

Typical of small organic molecules. Key types of reactions include:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of oxides.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
  • Substitution: Involves replacing one atom or group in the molecule with another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions and reagents employed.

The primary biological activity of FI-700 is its selective inhibition of FLT3 kinase activity. This inhibition leads to downstream effects such as dephosphorylation of mutant FLT3 and signal transducer and activator of transcription 5 (STAT5), which triggers cell cycle arrest and apoptosis in leukemia cells. The compound's ability to selectively target mutant forms of FLT3 distinguishes it from other kinase inhibitors, providing a therapeutic advantage in treating acute myeloid leukemia.

The synthesis of FI-700 is complex and involves multiple steps, including the formation of key intermediates. Although specific details about the synthetic route are proprietary, it generally requires various reagents and catalysts to achieve the desired chemical structure. Industrial production likely utilizes optimized conditions for high yield and purity, employing automated reactors and purification techniques such as crystallization and chromatography.

FI-700 has a broad range of applications across several fields:

  • Chemistry: As a research tool for studying FLT3 kinase inhibition.
  • Biology: To investigate FLT3's role in cellular signaling pathways.
  • Medicine: In preclinical studies evaluating its efficacy as a therapeutic agent for acute myeloid leukemia.
  • Pharmaceutical Industry: In the development of new drugs targeting FLT3 kinase specifically.

Studies on FI-700's interactions primarily focus on its binding affinity for FLT3 and its effects on downstream signaling pathways. These investigations help elucidate how FI-700 alters cellular behavior in mutant FLT3-expressing cells, providing insights into its mechanism of action and potential resistance mechanisms that may arise during treatment.

FI-700 is unique among FLT3 inhibitors due to its selective action against mutant forms of the kinase. Here are some similar compounds for comparison:

Compound NameMechanism of ActionUnique Features
MidostaurinNon-selective FLT3 inhibitorApproved for use in acute myeloid leukemia
QuizartinibSelective FLT3 inhibitorFocuses on inhibiting FLT3 mutations
GilteritinibDual inhibitor (FLT3 and AXL kinases)Used for relapsed/refractory acute myeloid leukemia

The uniqueness of FI-700 lies in its potent selectivity for mutant FLT3 kinase, which enhances its potential effectiveness as a targeted therapy compared to other inhibitors that may also affect wild-type forms or other kinases.

FI-700 represents a novel Fms-like tyrosine kinase 3 (FLT3) inhibitor with a complex molecular architecture featuring multiple heterocyclic components [1] [2] [3]. The compound, with the molecular formula C21H29N9O and molecular weight of 423.5 g/mol, demonstrates potent inhibitory activity against FLT3 kinase with an IC50 value of 20 nmol/L [3] [4] [5]. This section provides a comprehensive analysis of the synthetic pathways, chemical intermediates, purification methods, and quality control parameters essential for the production of this pharmaceutical compound.

Synthetic Pathways

The synthesis of FI-700 involves the construction of a complex heterocyclic framework that incorporates pyrimidine, piperazine, and 1,3,4-oxadiazole moieties [1] [2]. The compound belongs to the class of pyrimidine-piperazine hybrid molecules that have been extensively studied for their biological activities [6] [7] [8].

Pyrimidine Core Formation

The pyrimidine ring system forms the central scaffold of FI-700 and can be synthesized through established de novo pyrimidine synthesis pathways [9] [10] [11]. The pyrimidine core construction typically involves the reaction of carbamoyl phosphate with aspartate to form N-carbamoylaspartate, followed by ring closure through dihydroorotase catalysis to yield dihydroorotic acid [10] [12] [13]. The subsequent oxidation by dihydroorotate dehydrogenase produces orotic acid, which serves as a key intermediate for pyrimidine nucleotide synthesis [9] [14] [13].

For pharmaceutical applications, synthetic approaches often employ the reaction between 2-chloro-4,6-disubstituted pyrimidines with appropriate nucleophiles [6] [15] [16]. The synthesis typically proceeds through nucleophilic substitution reactions where piperazine derivatives react with chloropyrimidines in the presence of bases such as potassium carbonate in aqueous or alcoholic media [15] [8].

Piperazine Integration

The piperazine moiety in FI-700 serves as a crucial linker component that contributes to the compound's selectivity and binding affinity [6] [7]. The incorporation of piperazine into the pyrimidine framework typically involves nucleophilic aromatic substitution reactions [15] [16] [8].

The general synthetic procedure involves treating 2-chloropyrimidine derivatives with piperazine in the presence of potassium carbonate in water at elevated temperatures (35-65°C) [15]. The reaction proceeds with good yields (typically 88% or higher) and produces 4-(4,6-disubstituted pyrimidin-2-yl)piperazine intermediates [15] [8].

Oxadiazole Ring Construction

The 1,3,4-oxadiazole ring system in FI-700 represents a critical structural feature that contributes to the compound's biological activity [17] [18] [19]. The synthesis of 1,3,4-oxadiazole derivatives can be achieved through multiple methodologies, with the most common approach involving the cyclodehydration of diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl3) [17] [20] [19].

Alternative synthetic routes include the oxidative cyclization of acylhydrazones and the reaction of acid hydrazides with carboxylic acids or their derivatives [18] [19] [21]. Recent advances have demonstrated the effectiveness of microwave-assisted synthesis for oxadiazole formation, which offers reduced reaction times and improved yields [18] [20] [21].

Green Chemistry Approaches

Modern pharmaceutical synthesis increasingly emphasizes green chemistry methodologies to minimize environmental impact and improve process efficiency [22] [23] [20]. For oxadiazole synthesis, microwave irradiation has proven particularly effective, reducing reaction times from hours to minutes while maintaining high yields [18] [20]. Solvent-free conditions and the use of environmentally benign catalysts represent important advances in sustainable synthesis [20] [21].

Chemical Intermediates

The synthesis of FI-700 requires careful preparation and handling of multiple chemical intermediates, each contributing specific structural and functional elements to the final compound.

Intermediate TypeChemical FunctionSynthetic RoleFormation Method
Pyrimidine CoreCentral heterocyclic scaffoldForms the backbone structurePyrimidine ring synthesis
Piperazine MoietyLinker group with amine functionalityProvides selectivity and binding affinityNucleophilic substitution
Oxadiazole RingFive-membered heterocycle with oxygen and nitrogenContributes to molecular rigidity1,3,4-Oxadiazole cyclization
Pyridine SubstituentAromatic nitrogen-containing ringEnhances binding interactionsAromatic coupling
Propyl ChainAliphatic chain substituentModulates lipophilicityAlkylation reaction

Key Starting Materials

Intermediate Purification

Each synthetic intermediate requires appropriate purification to ensure the quality of the final product. Common purification techniques include recrystallization from ethanol, column chromatography, and washing with appropriate solvents [6] [8]. The purity of intermediates is typically monitored using thin-layer chromatography (TLC) and confirmed through spectroscopic analysis [6] [8].

Stability Considerations

The stability of synthetic intermediates represents a critical factor in process development. Flow chemistry approaches with in-line purification have shown promise for handling unstable intermediates, particularly those containing reactive functional groups [23]. This methodology enables effective integration of multiple synthetic steps while maintaining product quality [23].

Purification Methods

The purification of FI-700 requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards. Modern purification strategies employ multiple complementary approaches to remove impurities and achieve the required specifications.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical and preparative tool for FI-700 purification [24] [25] [26]. Reverse-phase HPLC systems equipped with advanced stationary phases enable efficient separation of the target compound from structural analogs and synthetic impurities [25] [26].

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering faster analysis times and reduced solvent consumption [25] [26]. SFC is particularly well-suited for the purification of complex heterocyclic compounds like FI-700, providing excellent separation of chiral and achiral impurities [25].

Crystallization Techniques

Crystallization remains a fundamental purification method for pharmaceutical compounds [22] [27]. The process involves dissolving the crude product in appropriate solvents, followed by controlled precipitation to obtain high-purity crystals [27]. For FI-700, recrystallization from ethanol or other suitable solvents can effectively remove impurities while maintaining the desired polymorphic form [6] [8].

Advanced Purification Technologies

Organic Solvent Nanofiltration (OSN) and molecularly imprinted polymers (MIPs) represent cutting-edge technologies for pharmaceutical purification [22]. These methods offer advantages including reduced energy consumption, improved selectivity, and the ability to operate at lower temperatures, which is beneficial for temperature-sensitive compounds [22].

Membrane filtration techniques provide versatile solutions for sample cleanup and concentration [25] [26]. These methods can effectively remove particulate matter and low-molecular-weight impurities while maintaining the integrity of the target compound [25].

In-Line Purification

Flow chemistry with integrated purification systems offers significant advantages for pharmaceutical manufacturing [23]. In-line purification methods include scavenger columns, liquid-liquid extraction, and distillation, which can be seamlessly integrated into continuous flow processes [23]. This approach enables effective handling of reactive intermediates and reduces the overall processing time [23].

Quality Control Parameters

Comprehensive quality control ensures that FI-700 meets stringent pharmaceutical specifications for purity, identity, and stability. The quality control framework encompasses multiple analytical techniques and acceptance criteria.

ParameterSpecificationTest MethodAcceptance Criteria
Purity (HPLC)≥98.0%Reverse-phase HPLCPass/Fail
Identity ConfirmationNMR, IR, MSMultiple analytical techniquesConsistent with structure
Structural Verification1H NMR, 13C NMRHigh-resolution NMRMatches reference spectra
Impurity Profile≤2.0% total impuritiesHPLC with impurity standardsIndividual impurity <0.5%
Moisture Content≤0.5%Karl Fischer titrationPass/Fail
Heavy Metals≤10 ppmICP-MS or AASPass/Fail
Residual SolventsICH guidelinesGC-MS or GC-FIDPass/Fail
Particle SizeControlled distributionLaser diffractionWithin specified range
Chromatographic PuritySingle major peakHPLC-UV detectionPass/Fail
Mass Spectral ConfirmationMolecular ion confirmationLC-MS or direct MSMatches expected m/z

Chemical Identity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation for FI-700 [28] [29]. Both 1H NMR and 13C NMR analyses are essential for verifying the correct molecular structure and detecting potential structural impurities [6] [8]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the expected structure [28] [29].

Impurity Analysis

The identification and quantification of synthetic impurities require sophisticated analytical methods [28] [30]. HPLC analysis with appropriate detection systems enables separation and quantification of related substances [29] [30]. The impurity profile must comply with regulatory guidelines, typically requiring individual impurities to be below 0.5% and total impurities below 2.0% [28] [29].

Physical Characterization

Physical properties including particle size distribution, moisture content, and crystalline form significantly impact the pharmaceutical performance of FI-700 [28] [30]. Laser diffraction provides accurate particle size analysis, while Karl Fischer titration quantifies moisture content [29] [30]. X-ray powder diffraction can identify polymorphic forms and assess crystalline purity [28].

Stability Assessment

Long-term stability studies monitor the chemical and physical stability of FI-700 under various storage conditions [28] [29]. Accelerated stability testing at elevated temperatures and humidity levels provides predictive information about shelf-life and storage requirements [29] [30]. The compound typically requires storage at -20°C to maintain stability and should be shipped at 2-8°C to preserve product integrity [3] [31].

Regulatory Compliance

All quality control procedures must comply with relevant pharmaceutical regulations and guidelines [28] [30]. International Conference on Harmonisation (ICH) guidelines provide standardized approaches for analytical method validation and stability testing [29] [30]. Good Manufacturing Practice (GMP) requirements ensure consistent quality throughout the production process [28] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

423.24950658 g/mol

Monoisotopic Mass

423.24950658 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N548AP3GTF

Wikipedia

Fi-700

Dates

Last modified: 02-18-2024
1: Kojima K, McQueen T, Chen Y, Jacamo R, Konopleva M, Shinojima N, Shpall E, Huang X, Andreeff M. p53 activation of mesenchymal stromal cells partially abrogates microenvironment-mediated resistance to FLT3 inhibition in AML through HIF-1α-mediated down-regulation of CXCL12. Blood. 2011 Oct 20;118(16):4431-9. doi: 10.1182/blood-2011-02-334136. Epub 2011 Aug 25. PubMed PMID: 21868571; PubMed Central PMCID: PMC3204912.
2: Katsumi A, Kiyoi H, Abe A, Tanizaki R, Iwasaki T, Kobayashi M, Matsushita T, Kaibuchi K, Senga T, Kojima T, Kohno T, Hamaguchi M, Naoe T. FLT3/ ITD regulates leukaemia cell adhesion through α4β1 integrin and Pyk2 signalling. Eur J Haematol. 2011 Mar;86(3):191-8. doi: 10.1111/j.1600-0609.2010.01556.x. Epub 2011 Jan 25. PubMed PMID: 21114537.
3: Kojima K, Konopleva M, Tsao T, Andreeff M, Ishida H, Shiotsu Y, Jin L, Tabe Y, Nakakuma H. Selective FLT3 inhibitor FI-700 neutralizes Mcl-1 and enhances p53-mediated apoptosis in AML cells with activating mutations of FLT3 through Mcl-1/Noxa axis. Leukemia. 2010 Jan;24(1):33-43. doi: 10.1038/leu.2009.212. Epub 2009 Oct 15. PubMed PMID: 19946262.
4: Shiotsu Y. [New therapeutic option for leukemia patients, with FLT3/Aurora kinase inhibitor, KW-2449: strategy and comparison with other kinase inhibitors]. Rinsho Ketsueki. 2008 Aug;49(8):641-9. Review. Japanese. PubMed PMID: 18800614.
5: Stevens AM, Then JE, Frock KM, Crookes BA, Commichau C, Marden BT, Beynnon BJ, Rebuck JA. Evaluation of feeding intolerance in patients with pentobarbital-induced coma. Ann Pharmacother. 2008 Apr;42(4):516-22. doi: 10.1345/aph.1K555. Epub 2008 Mar 25. PubMed PMID: 18364404.
6: Kiyoi H, Shiotsu Y, Ozeki K, Yamaji S, Kosugi H, Umehara H, Shimizu M, Arai H, Ishii K, Akinaga S, Naoe T. A novel FLT3 inhibitor FI-700 selectively suppresses the growth of leukemia cells with FLT3 mutations. Clin Cancer Res. 2007 Aug 1;13(15 Pt 1):4575-82. PubMed PMID: 17671144.

Explore Compound Types